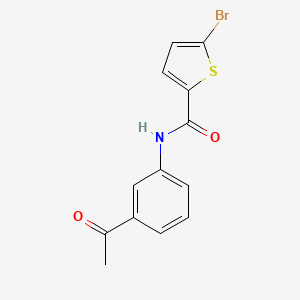

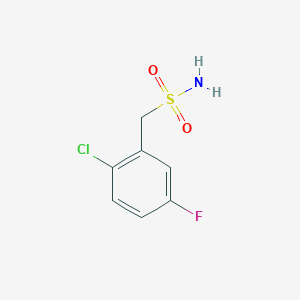

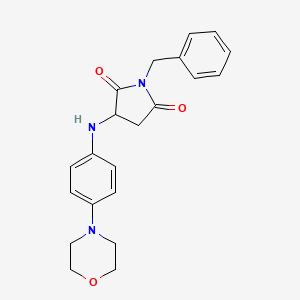

N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

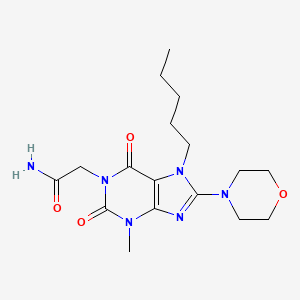

N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide, also known as BML-284, is a synthetic compound that belongs to the class of thiazole-containing compounds. It is a potent and selective activator of peroxisome proliferator-activated receptor (PPAR) δ, which is a member of the nuclear receptor superfamily. PPARδ plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. BML-284 has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and neurodegenerative diseases.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- Facile Synthesis and Multitarget-Directed Ligand Properties : Research on compounds such as N-((4-acetyl phenyl) carbamothioyl) pivalamide demonstrates their potential in multitarget-directed ligand applications. These compounds have been synthesized and evaluated for their inhibitory activities against various enzymes like acetylcholinesterase (AChE) and butyl cholinesterase (BChE), showing significant inhibition. Molecular docking studies further support their strong interactions with these enzymes, indicating potential for therapeutic applications (Saeed et al., 2022).

Crystal Structure Analysis

- Crystal Structure and Hirshfeld Surface Analysis : Studies on N-(4-acetylphenyl)quinoline-3-carboxamide provide insights into crystal packing controlled by hydrogen bond interactions, illustrating the importance of structural analysis in understanding compound properties and reactivity (Polo-Cuadrado et al., 2021).

Synthesis and Anticancer Activity

- Synthesis of Thiophene Derivatives for Anticancer Activity : Research into thiophene derivatives such as 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide showcases the synthesis of compounds with potential anticancer activities. These derivatives were evaluated for their cytotoxicity against various cell lines, indicating the role of specific structural features like thiazolidinone rings in enhancing inhibitory activity (Atta & Abdel‐Latif, 2021).

Antipathogenic Activity

- Synthesis of Thiourea Derivatives and Antipathogenic Activity : The synthesis of acylthioureas and their evaluation for antipathogenic activity against bacterial cells highlight the potential of these compounds in developing new antimicrobial agents. This research underscores the significance of substituents like iodine, bromide, or fluorine for enhancing the antibacterial efficacy of these derivatives (Limban, Marutescu, & Chifiriuc, 2011).

Material Synthesis and Properties

- Preparation of Photoactive Polyamides : Studies on the synthesis of photoactive polyamides derived from specific diacids and aromatic diamines illustrate the application of these materials in areas such as photoluminescence. Such research not only advances material science but also opens up possibilities for the development of novel applications based on the unique properties of these polymers (Mallakpour & Rafiee, 2007).

Mécanisme D'action

Target of Action

The primary targets of N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide are currently unknown. The compound belongs to the family of aromatic ketones , which are known to interact with a variety of biological targets

Mode of Action

It is known that aromatic ketones can undergo nucleophilic addition reactions with nitrogen-containing compounds, forming oximes in an essentially irreversible process . This could potentially lead to changes in the target proteins, altering their function.

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2S/c1-8(16)9-3-2-4-10(7-9)15-13(17)11-5-6-12(14)18-11/h2-7H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIINNLKAYPKZLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2761901.png)

![[2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2761907.png)

![2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2761910.png)

![N-(1-cyanocyclobutyl)-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2761916.png)

![2,11-Dimethyl-2,9-diazaspiro[5.5]undecane](/img/structure/B2761918.png)

![3'-(4-Fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2761920.png)